2-(Quinolin-8-yl)propan-1-amine

Physicochemical profiling Medicinal chemistry scaffold selection Lipophilicity

2-(Quinolin-8-yl)propan-1-amine (CAS 1509498-23-0) is a racemic, chiral primary amine featuring a quinoline heterocycle attached at the 8-position to a 2-methyl-propan-1-amine side chain (molecular formula C12H14N2; molecular weight 186.25 g/mol). Its computed XLogP3 is 1.9, topological polar surface area is 38.9 Ų, and it possesses one hydrogen bond donor and two hydrogen bond acceptors.

Molecular Formula C12H14N2
Molecular Weight 186.258
CAS No. 1509498-23-0
Cat. No. B2633316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Quinolin-8-yl)propan-1-amine
CAS1509498-23-0
Molecular FormulaC12H14N2
Molecular Weight186.258
Structural Identifiers
SMILESCC(CN)C1=CC=CC2=C1N=CC=C2
InChIInChI=1S/C12H14N2/c1-9(8-13)11-6-2-4-10-5-3-7-14-12(10)11/h2-7,9H,8,13H2,1H3
InChIKeyCLVJFVRNPUQOAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(Quinolin-8-yl)propan-1-amine (CAS 1509498-23-0): Compound-Class Baseline and Procurement-Relevant Context


2-(Quinolin-8-yl)propan-1-amine (CAS 1509498-23-0) is a racemic, chiral primary amine featuring a quinoline heterocycle attached at the 8-position to a 2-methyl-propan-1-amine side chain (molecular formula C12H14N2; molecular weight 186.25 g/mol). Its computed XLogP3 is 1.9, topological polar surface area is 38.9 Ų, and it possesses one hydrogen bond donor and two hydrogen bond acceptors [1]. The compound is offered commercially at laboratory scale (min. 95% purity) and described as a versatile small-molecule scaffold for medicinal chemistry and chemical biology . It belongs to the broader 8-substituted quinoline class, a privileged scaffold in anti-infective and kinase-targeted drug discovery, but its specific substitution pattern—a branched primary amine bearing a chiral methyl group—distinguishes it from linear-chain or N-alkylated analogs.

Why 2-(Quinolin-8-yl)propan-1-amine Cannot Be Interchanged with Its Closest In-Class Analogs


Within the 8-substituted quinoline chemical space, seemingly minor alterations to the amine side chain—chain shortening, N-methylation, or conversion of the free amine to an amide—produce measurable shifts in lipophilicity, hydrogen-bonding capacity, and molecular topology that are consequential for target engagement, pharmacokinetic profile, and synthetic tractability [1] . Because most medicinal chemistry SAR campaigns around quinolin-8-yl amines have been conducted on specific analogs (e.g., 8-aminoquinolines for antimalarial activity or N-substituted variants for kinase inhibition), a generic substitution that disregards side-chain branching, logP, or solubility-related properties risks invalidating existing structure–activity relationships and necessitates re-optimization of downstream synthetic routes. The quantitative evidence below demonstrates where the propan-1-amine side chain of the target compound confers differentiated physicochemical and chiral properties relative to the most proximate commercially available alternatives.

Quantitative Differentiation Evidence: 2-(Quinolin-8-yl)propan-1-amine vs. Closest Structural Analogs


Side-Chain Topology Differentiates Target Compound from Shorter-Chain 2-(Quinolin-8-yl)ethan-1-amine

Compared to 2-(quinolin-8-yl)ethan-1-amine (CAS 910381-50-9), the target compound carries one additional methylene unit and a chiral methyl branch on the side chain α-carbon. This structural difference increases molecular weight by +14.02 Da (186.25 vs. 172.23 g/mol) and reduces computed lipophilicity: the target compound has a PubChem-computed XLogP3 of 1.9 [1], whereas the ethan-1-amine analog has a reported LogP of 2.44 (ChemSrc) . The lower logP of 0.54 units translates to an approximately 3.5-fold lower predicted octanol–water partition coefficient, which can influence aqueous solubility, permeability, and off-target binding.

Physicochemical profiling Medicinal chemistry scaffold selection Lipophilicity

Molecular Weight Parity with Distinct Hydrogen-Bonding Profile versus N-Methylated Analog

N-Methyl-2-(quinolin-8-yl)ethan-1-amine (CAS 1249108-97-1) shares the identical molecular formula (C12H14N2, MW 186.25) with the target compound [1] . Despite this isomeric relationship, the two compounds differ critically in hydrogen-bond donor count: the target compound bears one primary amine (1 HBD), whereas the N-methyl analog bears a secondary amine which can act as either 0 or 1 HBD depending on protonation state. The target compound's computed properties from PubChem confirm HBD = 1, HBA = 2, TPSA = 38.9 Ų [1]. For the N-methyl analog, identical HBD/HBA counts are computed by ChemSrc, but the N-methyl group sterically shields the amine nitrogen and alters its pKa, potentially affecting protonation-dependent interactions with biological targets.

Hydrogen-bonding Medicinal chemistry Molecular recognition

Chiral Center Enables Enantiomer-Selective Applications Not Possible with Achiral Analogs

The target compound is chiral at the α-carbon of the propan-1-amine side chain and is supplied as a racemate (CAS 1509498-23-0). The individual enantiomers (2S)-2-quinolin-8-ylpropan-1-amine (CAS 2248201-48-9) and (2R)-2-quinolin-8-ylpropan-1-amine (CAS 2248185-71-7) are also commercially listed . In contrast, the close analog 2-(quinolin-8-yl)ethan-1-amine (CAS 910381-50-9) is achiral . This chiral center provides a handle for enantioselective recognition in biological systems; for example, enantiomers of 8-aminoquinoline antimalarials are known to display differential inhibition of human monoamine oxidases MAO-A and MAO-B [1]. Although target-compound-specific MAO data are not available, the class-level precedent of enantiomer-dependent MAO inhibition (primaquine enantiomers show up to 10-fold differences in IC50) [1] establishes the relevance of chirality for off-target liability profiling.

Chiral resolution Asymmetric synthesis Enantioselective biology

Documented Use as a Synthetic Building Block in COVID-19 Drug Discovery Campaigns

The target compound was explicitly employed as a one-step synthetic building block in the COVID Moonshot open-science drug discovery initiative, in a submission proposing isoquinoline replacement strategies (Submission dc1d9354-4a07-48ec-9097-e6027f4a20cf) [1]. The submission notes that the compound was sourced from an Enamine building block library. This specific documented use in a publicly curated, target-focused campaign against the SARS-CoV-2 main protease (Mpro) provides provenance not available for the comparator compounds 2-(quinolin-8-yl)ethan-1-amine or N-methyl-2-(quinolin-8-yl)ethan-1-amine in the same publicly accessible database. No quantitative IC50 or target-engagement data for the final elaborated compound from this submission are publicly posted; however, the inclusion in a structure-guided, crowdsourced medicinal chemistry campaign implies that the quinolin-8-yl propan-1-amine scaffold was deemed suitable for fragment elaboration and target engagement by multiple independent medicinal chemistry teams.

SARS-CoV-2 Fragment-based drug discovery Building block

Recommended Application Scenarios for 2-(Quinolin-8-yl)propan-1-amine Based on Differentiated Evidence


Chiral Scaffold for Enantioselective Medicinal Chemistry SAR

The chiral methyl branch on the propan-1-amine side chain provides a stereochemical handle absent in achiral analogs such as 2-(quinolin-8-yl)ethan-1-amine. Researchers pursuing stereospecific target engagement—for instance, in CNS targets or kinases where enantiomers can show divergent pharmacology—should prioritize this racemic scaffold with the intention of downstream chiral resolution. Class-level evidence from 8-aminoquinoline enantiomers demonstrates up to 10-fold differences in MAO inhibition [1], strongly supporting the need for stereochemical control during lead optimization.

Fragment Elaboration in Antiviral Drug Discovery (SARS-CoV-2 Mpro and Beyond)

The documented use of this compound as a one-step building block in the COVID Moonshot campaign [2] positions it as a scaffold with established precedent in structure-guided antiviral drug discovery. Procurement is warranted for laboratories engaged in fragment-based or structure-based design against viral proteases, where the quinoline core can engage aromatic binding pockets and the primary amine serves as a vector for rapid analog synthesis.

Hydrophilicity-Optimized Library Design for Cellular Permeability Profiling

With a computed XLogP3 of 1.9—0.54 log units lower than the ethan-1-amine analog (LogP 2.44) [3] —the target compound offers a more hydrophilic starting point for compound library enumeration. When building focused libraries for targets with polar active sites (e.g., kinases, metalloenzymes), the lower logP may translate to improved aqueous solubility and reduced non-specific protein binding, both of which are favorable attributes for cellular assay performance.

Synthetic Diversification via Primary Amine Handle

Unlike N-methylated analogs that block the amine nitrogen with a methyl group, the unsubstituted primary amine of the target compound (confirmed by PubChem: HBD = 1) [3] is amenable to a broader range of synthetic transformations—amide coupling, sulfonamide formation, reductive amination, and urea synthesis. This makes the target compound a more versatile diversification intermediate for parallel synthesis libraries when compared to its N-methyl congener , which has identical molecular weight but reduced nucleophilicity at nitrogen.

Quote Request

Request a Quote for 2-(Quinolin-8-yl)propan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.